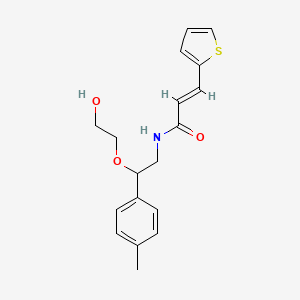
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring both a hydroxyethoxy group and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C19H23N1O3S1, with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyethoxy group enhances solubility and cellular uptake, while the thiophene moiety may contribute to modulating several signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in inflammation and cancer proliferation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and regulating cell cycle progression.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest A549 (Lung) 12 Inhibition of migration - Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms.
Case Studies
- In Vitro Study on Cancer Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours, indicating its potential as an anticancer agent .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to controls, highlighting its anti-inflammatory properties .
- Neuroprotection in Oxidative Stress Models : Research showed that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its utility in neurodegenerative disease contexts .
特性
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVCJHMHWMDML-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














